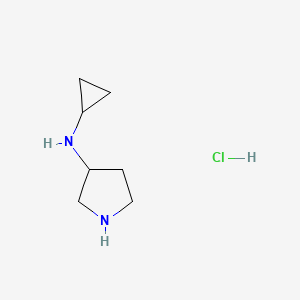

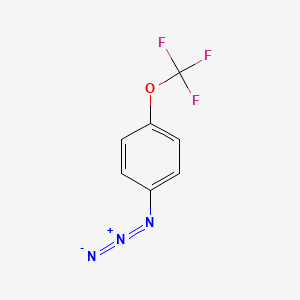

![molecular formula C20H25NO3 B1377054 (R)-叔丁基(1-([1,1'-联苯]-4-基)-3-羟基丙烷-2-基)氨基甲酸酯 CAS No. 1426129-50-1](/img/structure/B1377054.png)

(R)-叔丁基(1-([1,1'-联苯]-4-基)-3-羟基丙烷-2-基)氨基甲酸酯

描述

“®-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” is a chemical compound with the CAS Number: 1426129-50-1 . It has a molecular weight of 327.42 . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of carbamates, such as “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3, (H,21,23)/t18-/m1/s1 .Chemical Reactions Analysis

Carbamates, including “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .科学研究应用

合成和化学性质

(R)-叔丁基(1-([1,1'-联苯]-4-基)-3-羟基丙烷-2-基)氨基甲酸酯及其衍生物在有机合成中发挥着重要作用,展示了从天然产物合成到药物中间体开发的广泛应用。一项值得注意的应用包括合成(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯作为茉莉花素 B 的中间体,茉莉花素 B 是一种对几种人类癌细胞系具有细胞毒活性的化合物。通过 L-丝氨酸通过多个步骤进行此合成,突出了其在药物开发和癌症研究中的潜力 (Tang 等人,2014)。此外,该化合物已在一个包括酯化、Boc 保护和 Corey-Fuchs 反应等步骤的过程中合成,突出了其在化学合成中的多功能性 (Tang 等人,2014)。

在光伏材料中的应用

该化合物还在有机光伏领域中得到应用。例如,作为衍生物的叔丁基双(4'-(己氧基)-[1,1'-联苯]-4-基)氨基甲酸酯被合成,并且对于生产有机光伏材料很有意义。它的合成涉及铃木交叉偶联反应,突出了其在开发用于太阳能转换的供体材料中的作用 (Chmovzh 和 Rakitin,2021)。

酶促动力学拆分

另一个引人入胜的应用涉及叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分。此过程使用脂肪酶催化的酯交换反应,导致旋光纯对映异构体。此类拆分在手性化合物的生产中至关重要,这对手性药物的开发和生物活性分子的合成具有重大意义 (Piovan 等人,2011)。

光氧化还原催化

此外,该化合物已用于光氧化还原催化。一项研究报道了叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯与邻羟基芳基烯胺酮的光氧化还原催化胺化,展示了组装 3-氨基色酮的级联途径。此过程突出了该化合物在温和条件下合成复杂结构的效用,在有机合成和药物化学中提供了广泛的应用 (Wang 等人,2022)。

作用机制

- LCZ696 acts on two primary targets:

- LCZ696 affects several pathways:

- LCZ696 leads to:

Target of Action

Biochemical Pathways

Result of Action

Action Environment

安全和危害

生化分析

Biochemical Properties

®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, inhibiting their activity and leading to the accumulation of acetylcholine in synapses . This interaction is crucial in understanding the compound’s potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the compound’s carbamate group allows it to form hydrogen bonds with various biomolecules, further influencing its biochemical properties .

Cellular Effects

The effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase enzymes can lead to altered neurotransmission, impacting neuronal cell function . Furthermore, the compound’s ability to form hydrogen bonds with proteins can affect protein folding and stability, influencing various cellular processes .

Molecular Mechanism

At the molecular level, ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, which prevents the breakdown of acetylcholine and leads to its accumulation in synapses . This inhibition is achieved through the formation of a stable carbamate-enzyme complex, which blocks the enzyme’s active site. Additionally, the compound’s ability to form hydrogen bonds with biomolecules can influence enzyme activity, protein stability, and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of the compound can cause cholinergic toxicity, characterized by symptoms such as salivation, lacrimation, urination, and defecation . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by hydrolysis, leading to the formation of its corresponding alcohol and carbamic acid . Additionally, the compound can undergo further metabolism through oxidation and conjugation reactions, influencing its metabolic flux and metabolite levels . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with various transporters, facilitating its uptake and distribution within cells . Additionally, the compound’s ability to form hydrogen bonds with proteins can influence its localization and accumulation within specific tissues . Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through specific targeting signals . Understanding the subcellular localization of the compound is crucial for determining its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQICOFAZDVKMK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426129-50-1 | |

| Record name | CARBAMIC ACID, N-[(1R)-2-[1,1'-BIPHENYL]-4-YL-1-(HYDROXYMETHYL)ETHYL]-, 1,1-DIMETHYLETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)

![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)

![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)